Lipophilicity (LogP) Compared to Piperidine and Morpholine Analogs
The target compound exhibits an intermediate LogP of 1.17 , which is lower than the piperidine analog (LogP 1.39–1.56) and substantially higher than the morpholine analog (LogP -0.08 to -0.15) [1]. This positioning places the pyrrolidine derivative in a balanced lipophilic range that can favor oral absorption while maintaining moderate aqueous solubility, as prescribed by Lipinski's guidelines [2].
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.17 (Chemsrc) / 1.5 ± 0.3 (predicted) |
| Comparator Or Baseline | Piperidine analog (CAS 33345-96-9): LogP 1.39 (Hit2Lead), 1.56 (Chemsrc) ; Morpholine analog (CAS 302326-01-8): LogP -0.08 (Fluorochem), -0.15 (Chembase) [1] |
| Quantified Difference | ΔLogP ≈ -0.2 to -0.4 (vs piperidine); ΔLogP ≈ +1.2 to +1.3 (vs morpholine) |
| Conditions | Predicted/calculated LogP values from multiple sources (ALOGPS, XLogP3) |
Why This Matters
Selecting the pyrrolidine analog provides an intermediate lipophilicity profile, which can be a critical advantage for balancing cell permeability and solubility during hit-to-lead optimization compared to the more greasy piperidine or overly hydrophilic morpholine variants.
- [1] Chembase. 2-(Morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 302326-01-8). https://www.chembase.cn (accessed 2026-05-03). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. View Source
